4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-phenyl-5-pyridin-4-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-14-12(10-4-2-1-3-5-10)13(17-18-14)11-6-8-16-9-7-11/h1-9H,(H3,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYOMWDWUASSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589758 | |
| Record name | 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148611-84-1 | |
| Record name | 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine typically involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the following steps:
Condensation Reaction: Reacting phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst to form 1-phenyl-3-methyl-5-pyrazolone.
Cyclization: The intermediate is then reacted with 4-pyridinecarboxaldehyde under basic conditions to form the desired pyrazole derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes critical for cancer cell proliferation.
Biological Studies: The compound may bind to specific receptors or enzymes, altering their activity and providing insights into their biological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Varied Substituents
3-Methyl-1-phenyl-1H-pyrazol-5-amine
- Structure : Lacks the pyridin-4-yl group but includes a methyl group at position 3.
- Properties : Exhibits simpler solubility profiles due to the absence of the polar pyridine ring. Melting points and yields are comparable to other pyrazoles, with a CAS number 1131-18-6 .
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
- Structure : Features a methoxy group on the phenyl ring instead of pyridinyl.
- Properties : The electron-donating methoxy group may enhance solubility in polar solvents compared to the phenyl-pyridinyl combination in the target compound .
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
Triazole vs. Pyrazole Core Modifications
4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl Derivatives
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine
- Synthesis : Alkylation of triazole thiols with alkyl halides (82–88% yields).
- Applications: Potential as kinase inhibitors due to sulfanyl groups improving membrane permeability .
Fused Heterocyclic Derivatives
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
Halogenated and Electron-Withdrawing Group Modifications
4-Phenyl-5-(5-(pyridin-4-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: NMR Shifts for Pyrazole Derivatives
Key Findings and Implications
- Synthetic Efficiency : Triazole derivatives () often achieve higher yields (>85%) compared to pyrazoles, possibly due to fewer steric hindrances.
- Applications : Fused heterocycles (e.g., pyrazolo-pyrimidines) are promising for materials science, whereas sulfanyl-triazoles () may have pharmacological relevance.
Biological Activity
4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique pyrazole structure, has been investigated for potential applications in anti-inflammatory, anticancer, and antimicrobial therapies. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
IUPAC Name: this compound
CAS Number: 148611-84-1
Molecular Formula: C14H12N4
Molecular Weight: 240.27 g/mol
Structural Representation
The compound features a pyrazole ring with substitutions that influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. A common synthetic route includes:
- Condensation Reaction: Reacting phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst.
- Cyclization: The intermediate is then reacted with 4-pyridinecarboxaldehyde under basic conditions to form the desired pyrazole derivative.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For instance, one study reported IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines .
| Cell Line | IC50 (mg/mL) | Activity |
|---|---|---|
| HeLa | 73 | Moderate |
| HepG2 | 84 | Moderate |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It has shown promising results in reducing inflammation in various models, including LPS-induced glial inflammation in BV-2 cells. The anti-inflammatory mechanism is thought to involve the inhibition of specific enzymes related to inflammatory pathways .
Antimicrobial Activity
While some derivatives of pyrazole compounds have demonstrated antimicrobial properties, specific studies on this compound indicate variable results. It has shown limited antibacterial and antifungal activity but remains a candidate for further exploration in this area .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: It may inhibit kinases or other enzymes critical for cancer cell proliferation.
- Receptor Binding: The compound can bind to specific receptors, altering their activity and providing insights into their biological functions .
Case Studies
A notable study assessed the compound's effects on neuroinflammation and oxidative stress models, demonstrating its potential as a therapeutic agent for neurodegenerative diseases. The results indicated a significant reduction in microglial activation and astrocyte proliferation in vivo, suggesting a protective effect against neurotoxicity .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Biological Activity |
|---|---|
| 4-Phenyl-5-(pyridin-2-yl)-1H-pyrazol-3-am | Moderate anticancer activity |
| 4-Amino-pyrazoles | Strong anti-inflammatory effects |
| 3-(Pyridinyl)pyrazoles | Variable antimicrobial activity |
Q & A
Q. What are the common synthetic routes for 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine, and how is structural confirmation achieved?
The synthesis typically involves cyclization of thiourea analogues or multi-step protocols starting from hydrazine derivatives. For example, halogenated pyrazole regioisomers are synthesized via thiourea cyclization, followed by X-ray crystallography to confirm regiochemistry and molecular geometry . Key intermediates, such as 5-chloro-3-methyl-1-substituted pyrazole carbonyl chlorides, are generated through oxidation and acylation steps . Structural confirmation relies on:
Q. What spectroscopic techniques are employed to characterize this compound, and what key spectral features should researchers prioritize?
Q. How is the antitubercular activity of this compound evaluated in vitro?
Standard protocols include:
- Microplate Alamar Blue Assay (MABA) : Measures minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv .
- Resazurin Reduction Test : Quantifies metabolic inhibition in bacterial cultures .
Derivatives with halogen or methoxy substituents show enhanced activity, likely due to improved membrane permeability .
Advanced Research Questions
Q. How do substituents on the pyrazole ring affect biological activity, and what methods are used to study structure-activity relationships (SAR)?
- Substituent Effects :
- SAR Methodologies :
Q. What challenges arise in crystallizing derivatives of this compound, and how can X-ray diffraction parameters be optimized?
- Challenges :
- Polymorphism due to flexible pyrazole-pyridinyl conformers .
- Weak diffraction from halogenated derivatives (e.g., Cl, Br) due to heavy atom effects .
- Optimization Strategies :
Q. How can multi-component reactions (MCRs) be utilized to synthesize complex derivatives, and what are their advantages?
- Protocol : Condensation of barbituric acids, pyrazol-5-amines, and aldehydes under solvent-free conditions yields fused pyrido-pyrimidine-diones .
- Advantages :
Contradictions and Resolutions
- Synthetic Routes : uses thiourea cyclization, while employs hydrazine derivatives. Resolution: Thiourea methods are preferred for regiochemical control, while hydrazine routes offer scalability .
- Biological Activity : Methoxy groups improve solubility but reduce activity in some assays. Resolution: Balance hydrophilicity with target binding through SAR-guided design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
